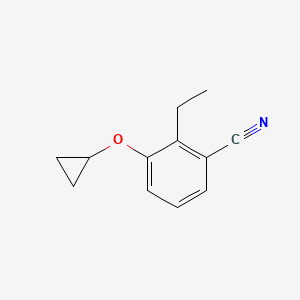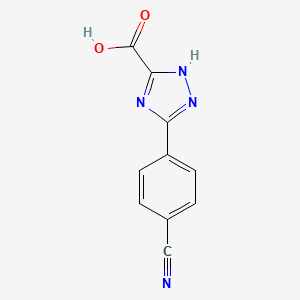
2-Acetyl-6-aminoisonicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Acetyl-6-aminoisonicotinic acid is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of an acetyl group at the 2-position and an amino group at the 6-position on the isonicotinic acid framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-6-aminoisonicotinic acid typically involves the acetylation of 6-aminoisonicotinic acid. One common method is the reaction of 6-aminoisonicotinic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete acetylation. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
化学反応の分析
Types of Reactions
2-Acetyl-6-aminoisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The acetyl group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, alcohols, and various substituted pyridine derivatives.
科学的研究の応用
2-Acetyl-6-aminoisonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
作用機序
The mechanism of action of 2-Acetyl-6-aminoisonicotinic acid involves its interaction with specific molecular targets. The acetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or activation of their function. The amino group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity. The exact pathways involved depend on the specific application and target molecule .
類似化合物との比較
Similar Compounds
2-Aminoisonicotinic acid: Lacks the acetyl group but shares the amino group and pyridine framework.
Isonicotinic acid: Lacks both the acetyl and amino groups but has the same pyridine core.
Nicotinic acid: Similar to isonicotinic acid but with the carboxyl group at a different position.
Uniqueness
2-Acetyl-6-aminoisonicotinic acid is unique due to the presence of both the acetyl and amino groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets compared to its analogs .
特性
分子式 |
C8H8N2O3 |
|---|---|
分子量 |
180.16 g/mol |
IUPAC名 |
2-acetyl-6-aminopyridine-4-carboxylic acid |
InChI |
InChI=1S/C8H8N2O3/c1-4(11)6-2-5(8(12)13)3-7(9)10-6/h2-3H,1H3,(H2,9,10)(H,12,13) |
InChIキー |
IUDONNWPTJLMEF-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=NC(=CC(=C1)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



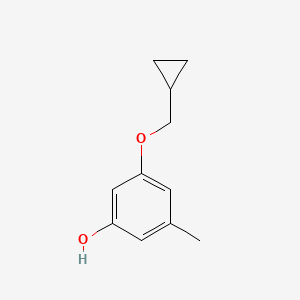
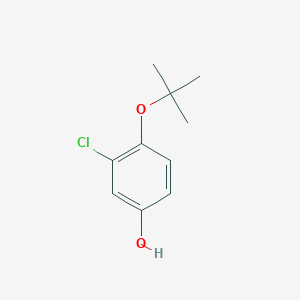
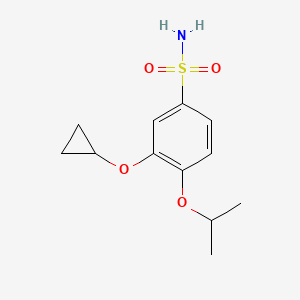
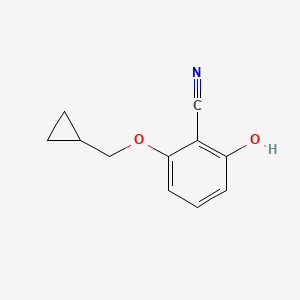
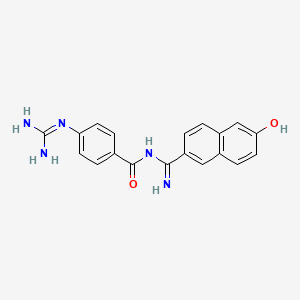
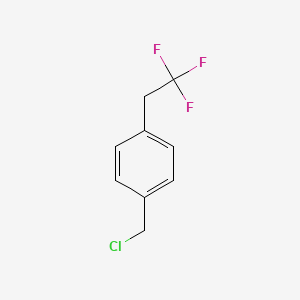
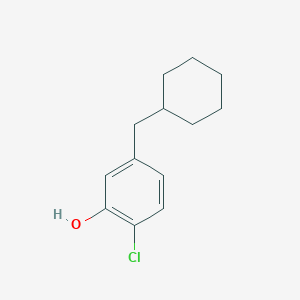
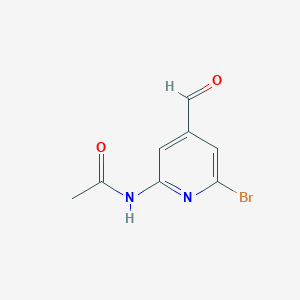
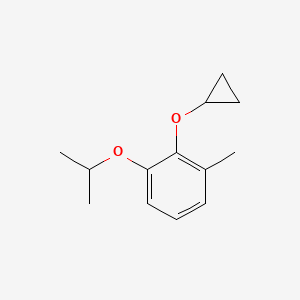

![2-[2-(Carboxymethyl)azetidin-3-yl]acetic acid](/img/structure/B14848048.png)
